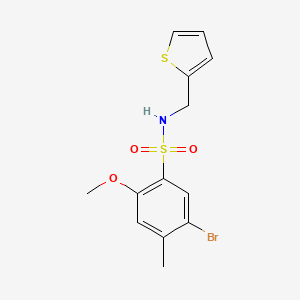
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPIP was first synthesized in 1984 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to act as an antagonist at the 5-HT1A serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, and sleep. By blocking this receptor, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone may have an effect on these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anxiolytic (anti-anxiety) effects in animal models. 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone as a research tool is its relatively low cost and ease of synthesis. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to be relatively non-toxic in animal models. However, one limitation of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone and its effects on various physiological processes. Finally, the development of more efficient synthesis methods for 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone could make it a more accessible research tool for scientists.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone's ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells in vitro. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(8-10-24)14-16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOUVSYFBAXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B4387630.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)
![(3-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4387648.png)


![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)

![1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4387712.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4387720.png)
![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4387724.png)
![4-{[(3,5-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4387736.png)